Product packaging for (1H-Benzo[d]imidazol-2-yl)methyl acetate(Cat. No.:)

(1H-Benzo[d]imidazol-2-yl)methyl acetate

Cat. No.: B8690407
M. Wt: 190.20 g/mol
InChI Key: KTLXBVGBWNYAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Benzo[d]imidazol-2-yl)methyl acetate (CAS 33809-91-5) is a high-value benzimidazole derivative supplied as a key synthetic intermediate for advanced pharmaceutical and antimicrobial research. This compound features the 1H-benzo[d]imidazole scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities and resemblance to naturally occurring nucleotides . The primary research value of this compound lies in its functionalization potential; the acetate moiety serves as a versatile protecting group or a synthetic handle for further chemical modification. Researchers utilize it to create more complex molecular architectures, particularly for developing novel antimicrobial agents . The benzimidazole core is a well-established pharmacophore in drug discovery, integral to compounds exhibiting antifungal, antibacterial, antitumor, antioxidant, and antiviral properties . Its mechanism of action in derived compounds often involves interaction with key biological targets like enzymes and DNA, similar to purine nucleotides . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with high-quality standards for use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B8690407 (1H-Benzo[d]imidazol-2-yl)methyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethyl acetate

InChI

InChI=1S/C10H10N2O2/c1-7(13)14-6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

KTLXBVGBWNYAQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Benzo D Imidazol 2 Yl Methyl Acetate

Synthetic Routes to the Core 1H-Benzimidazole-2-yl System

The formation of the 1H-benzimidazole ring is the foundational step in synthesizing the target molecule. This bicyclic heterocycle is most commonly constructed via the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde.

The Phillips-Ladenburg reaction represents a classical and widely utilized method for benzimidazole (B57391) synthesis, involving the condensation of o-phenylenediamines with carboxylic acids under acidic conditions and often at high temperatures. wikipedia.orgcolab.wssemanticscholar.orgrsc.orgresearchgate.net This reaction proceeds via the formation of a diamide (B1670390) intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the benzimidazole ring. wikipedia.org While effective for many aliphatic and aromatic acids, traditional versions of this reaction can be limited by harsh conditions (temperatures sometimes reaching 250–300 °C) and modest yields. semanticscholar.orgrsc.orgresearchgate.net

Another classical approach is the Weidenhagen reaction, which employs aldehydes instead of carboxylic acids. semanticscholar.orgrsc.org This method typically requires an oxidizing agent to facilitate the final aromatization step to form the benzimidazole ring system. semanticscholar.org

Reactants Conditions Key Features Reference
o-Phenylenediamine + Carboxylic AcidAcid catalyst (e.g., mineral acid), high temperatureKnown as the Phillips-Ladenburg reaction; involves dehydration. wikipedia.orgsemanticscholar.org
o-Phenylenediamine + AldehydeOxidizing agent (e.g., copper acetate), alcohol/water solventKnown as the Weidenhagen reaction; involves oxidative cyclization. semanticscholar.orgrsc.org
o-Phenylenediamine + Aromatic AcidNH4Cl catalyst, EtOH, 80-90 °CGood yields (72-90%) for various substituted aromatic acids. semanticscholar.org

To overcome the limitations of classical methods, numerous modern catalytic strategies have been developed, offering milder reaction conditions, higher yields, and greater functional group tolerance. benthamdirect.com These approaches often still rely on the condensation of o-phenylenediamines with aldehydes but employ a diverse range of catalysts to promote the cyclization and subsequent oxidation/dehydrogenation. rsc.orgnih.govrsc.org

Catalysts used in these modern syntheses include metal nanoparticles (e.g., Co, CuO), Lewis acids (e.g., Sc(OTf)3, MgCl2·6H2O), solid-supported acids, and photocatalysts like Rose Bengal. rsc.orgnih.govacs.orgresearchgate.net Many of these methods are considered green, utilizing solvent-free conditions, microwave irradiation, or reusable catalysts. benthamdirect.comrsc.orgtandfonline.com For instance, a cobalt nanocomposite has been used to catalyze the dehydrogenation of the dihydrobenzimidazole intermediate, liberating molecular hydrogen and affording the final product in high yields. nih.gov Similarly, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has proven to be an efficient heterogeneous catalyst for this transformation. rsc.org

Catalyst System Reactants Conditions Advantages Reference
MgO@DFNSo-Phenylenediamine + Substituted AldehydesMild conditionsClean reaction, excellent yields, shorter time, reusable catalyst. rsc.org
Co(II) complexo-Phenylenediamine + Primary AlcoholMild conditionsDehydrogenative coupling, good to excellent yields. rsc.org
Rose Bengal (Photocatalyst)o-Phenylenediamine + AldehydeVisible light (LED), open air, acetonitrileMetal-free, operationally simple, good for sensitive substrates. acs.org
Fe(III)-porphyrinBenzo-1,2-quinone + Aldehyde + NH4OAcRoom temperatureOne-pot, three-component reaction, high yields. nih.govrsc.org
Sodium Hypophosphiteo-Phenylenediamine + AldehydeMicrowave irradiation, ethanol (B145695)Green synthesis, high yield (70-80%), short reaction time. tandfonline.com

Esterification and Functionalization at the Methyl Acetate (B1210297) Moiety

Once the benzimidazole core is available, or concurrently with its formation, the C2-position must be functionalized to introduce the methyl acetate group. This can be achieved through direct strategies using a pre-functionalized building block or via multi-step protocols.

A direct and efficient route to (1H-Benzo[d]imidazol-2-yl)methyl acetate involves the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)-1H-benzo[d]imidazole. This key intermediate can be synthesized by reacting o-phenylenediamine with chloroacetic acid or its derivatives. researchgate.netresearchgate.net For example, refluxing o-phenylenediamine with chloroacetic acid in 4N HCl yields 2-(chloromethyl)-1H-benzimidazole. researchgate.net

Once obtained, this chloromethyl derivative can be reacted with an acetate salt (e.g., sodium acetate) in a suitable solvent to displace the chloride and form the desired ester, this compound. This substitution reaction is a standard method for forming esters from alkyl halides. A series of derivatives have been synthesized from 2-(chloromethyl)-1H-benzimidazole in good yields. nih.gov

More complex ester analogs can be synthesized through multi-step sequences that build the functionality piece by piece. An illustrative example is the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester. nih.gov The synthesis begins with the ZnO nanoparticle-catalyzed condensation of o-phenylenediamine and 4-formylbenzonitrile to yield 4-(1H-benzo[d]imidazol-2-yl)benzonitrile. nih.gov The nitrile group is then hydrolyzed to a carboxylic acid using 60% sulfuric acid. nih.gov Finally, the resulting carboxylic acid undergoes Fischer esterification with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to afford the final ethyl ester product. nih.gov This sequence demonstrates how a distal functional group can be manipulated to generate an ester moiety on a 2-aryl benzimidazole scaffold.

Derivatization Strategies for Enhancing Molecular Complexity

Starting from the this compound scaffold, further derivatization can be undertaken to increase molecular complexity. A primary site for modification is the N-H proton of the imidazole (B134444) ring. N-alkylation can be readily achieved by treating the benzimidazole with an alkyl halide in the presence of a base. lookchem.comgoogle.com This method allows for the introduction of a wide variety of substituents at the N1 position. For example, reactions with allyl bromide or butyl bromide in an aqueous basic medium containing sodium dodecyl sulphate (SDS) can provide the corresponding N-alkylated products in excellent yields. lookchem.com

Another point of modification is the ester group itself. The acetate can be hydrolyzed back to the corresponding alcohol, (1H-benzo[d]imidazol-2-yl)methanol. This alcohol is a versatile intermediate that can be re-esterified with different carboxylic acids to generate a library of ester analogs or oxidized to the corresponding aldehyde or carboxylic acid for further transformations.

Furthermore, the 2-(chloromethyl)-1H-benzimidazole intermediate is a valuable precursor for introducing a wide range of functionalities beyond simple esters. It can react with various nucleophiles, such as amines and thiols, to generate diverse libraries of 2-substituted benzimidazoles, highlighting the versatility of this synthetic handle for creating complex molecules. researchgate.netnih.gov

N-Alkylation and N-Substitution Reactions on the Benzimidazole Ring

The presence of the N-H group in the imidazole portion of the benzimidazole ring allows for straightforward N-alkylation and N-substitution reactions. These reactions are among the most common modifications of the benzimidazole core, enabling the introduction of a wide array of substituents to modulate the molecule's physicochemical and biological properties.

The N-alkylation of benzimidazoles is typically achieved by treating the parent heterocycle with an alkylating agent in the presence of a base. The base deprotonates the imidazole nitrogen, generating a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. Common alkylating agents include alkyl halides (bromides, iodides), while various bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) can be employed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). d-nb.info

The regioselectivity of N-alkylation (attack at N-1 vs. N-3) can be a critical aspect, especially in unsymmetrically substituted benzimidazoles. For this compound, the two nitrogen atoms are equivalent, simplifying the reaction outcome. The choice of reaction conditions can significantly influence the yield and efficiency of the N-alkylation process. d-nb.info For instance, studies on various benzimidazole cores have demonstrated that NaH in THF is an effective system for achieving high regioselectivity for N-1 alkylation. d-nb.info Other research has explored catalyst-free N-allylation using Morita–Baylis–Hillman (MBH) acetates, where the acetate acts as a good leaving group, facilitating nucleophilic substitution by the imidazole nitrogen. beilstein-journals.org This highlights that the acetate moiety on the target compound's side chain is reactive under certain conditions, though N-alkylation typically targets the ring's NH group.

Alkylating AgentBase/SolventSubstrateProductYield (%)Ref
Benzyl BromideNaOH (aq) / SDSBenzimidazole1-Benzyl-1H-benzo[d]imidazole96
n-Pentyl BromideNaH / THF1H-Indazole1-Pentyl-1H-indazole>99 (N-1) d-nb.info
Ethyl BromoacetateK₂CO₃ / Acetone1H-benzo[d]imidazole-2(3H)-thioneEthyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate77 mdpi.com
Benzyl BromideK₂CO₃ / DMF2-(Benzylthiomethyl)-1H-benzimidazole1-Benzyl-2-(benzylthiomethyl)-1H-benzimidazoleN/A researchgate.net

C-Functionalization of the Benzimidazole Core

Direct functionalization of the C-H bonds on the benzene (B151609) portion (the "benzo" part) of the benzimidazole core represents a powerful and atom-economical strategy for elaborating the scaffold. Transition-metal catalysis, particularly with palladium, has emerged as a key tool for achieving regioselective C-H activation. nih.govnycu.edu.tw

In this approach, a directing group on the benzimidazole substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization (e.g., arylation, alkylation, or alkenylation). rsc.org For benzimidazole derivatives, the nitrogen atom at the 3-position can act as an endogenous directing group, guiding the functionalization to the ortho C-7 position. Alternatively, a directing group can be installed at the N-1 position to direct functionalization to the C-2 position. In the context of 2-substituted benzimidazoles, the imidazole nitrogen can direct the ortho-arylation of the 2-phenyl substituent. nycu.edu.tw

An efficient palladium-catalyzed strategy for the synthesis of 2(2'-biphenyl)-benzimidazoles has been reported, proceeding via oxidative C-H activation of an ortho-directed 2-aryl-benzimidazole to couple with iodobenzene (B50100) analogs. nih.govnycu.edu.tw This arylation exhibits high regioselectivity. nih.govnycu.edu.tw While these examples often involve 2-aryl benzimidazoles, the underlying principle of nitrogen-directed C-H activation is broadly applicable and suggests a viable route for the C-7 functionalization of this compound. The reaction typically employs a palladium catalyst like Pd(OAc)₂, an oxidant or additive such as AgOAc or AgOTf, and an appropriate solvent. nycu.edu.tw

Catalyst SystemDirecting GroupSubstrateFunctionalizationPositionRef
Pd(OAc)₂ / AgOAcImidazole N-32-Phenyl-1H-benzimidazoleArylationC-H of Phenyl Ring nycu.edu.tw
Pd(OAc)₂ / Ag₂CO₃PyridineN-(pyridin-2-yl)anilineArylationOrtho C-H of Aniline
Rh(III) / Cu(OAc)₂Imidazole N-32-Aryl-1-methyl-1H-benzimidazoleAnnulationC-7 and Phenyl C-H rsc.org
Pd(II) ComplexesN/A (substrate)1-Methylpyrrole-2-carboxaldehydeDirect ArylationC-5 of Pyrrole bohrium.com

Hybrid Molecule Synthesis Incorporating Benzimidazole Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to create compounds with improved affinity, selectivity, or novel mechanisms of action. The this compound scaffold is an excellent starting point for creating such hybrids, particularly with other heterocyclic systems like triazoles and coumarins.

Synthesis of Benzimidazole-Triazole Hybrids

The 1,2,3-triazole ring is a popular component in hybrid molecules due to its favorable chemical properties and its ability to engage in hydrogen bonding and dipole interactions. The most prominent method for its synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.net

A common synthetic route to benzimidazole-triazole hybrids involves converting a precursor like 2-(chloromethyl)-1H-benzimidazole into the corresponding 2-(azidomethyl)-1H-benzimidazole. nih.gov This key azide (B81097) intermediate can then be reacted with a variety of terminal alkynes in the presence of a Cu(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole hybrids. nih.gov The starting material, this compound, can be readily converted to the necessary 2-(chloromethyl) precursor through hydrolysis to the alcohol followed by chlorination.

For example, 2-(azidomethyl)-1H-benzimidazole has been condensed with ethyl acetoacetate (B1235776) to afford an intermediate ester, which is then further reacted to produce various final hybrid compounds. nih.gov This multi-step synthesis demonstrates the utility of the benzimidazole-methyl synthon in constructing complex heterocyclic systems. nih.gov

Benzimidazole PrecursorAlkyne/ReagentCatalyst/ConditionsHybrid ProductRef
2-(Azidomethyl)-1H-benzimidazoleEthyl AcetoacetateNaOEt / EtOHEthyl 1-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate nih.gov
N-propargylated benzimidazole derivatives2-Azido-1-(indolin-1-yl)ethanoneCu(I)Benzimidazole-1,2,3-triazole-indoline derivatives nih.govpreprints.org
2-Propargylthiobenzimidazole4-Bromomethyl coumarins / NaN₃Cu(I)Benzimidazole-triazole-coumarin hybrids preprints.org

Synthesis of Benzimidazole-Coumarin Hybrids

Coumarins are another class of heterocycles with a broad range of biological activities, making them attractive partners for hybridization with benzimidazoles. daneshyari.comnih.govresearchgate.net Synthetic strategies for creating these hybrids often involve the condensation of pre-functionalized benzimidazole and coumarin (B35378) units.

One established route utilizes 2-(1H-benzo[d]imidazol-2-yl)acetonitrile as a key intermediate. researchgate.net This nitrile can participate in condensation reactions with substituted salicylic (B10762653) aldehydes to construct the coumarin ring system directly onto the benzimidazole scaffold. Another approach involves the reaction of a nucleophilic benzimidazole derivative, such as 2-mercapto-1H-benzimidazole, with an electrophilic coumarin, like 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. nih.gov This reaction, typically carried out in the presence of a base like K₂CO₃ in acetone, forms a thioether linkage between the two heterocyclic cores. nih.gov The resulting hybrid can be further functionalized, for example, by alkylating the 7-hydroxy group of the coumarin moiety. nih.gov

Benzimidazole IntermediateCoumarin ReagentConditionsHybrid Product TypeRef
2-(1H-benzo[d]imidazol-2-yl)acetonitrileSubstituted SalicylaldehydesN/A3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one derivatives researchgate.net
2-Mercapto-1H-benzimidazole4-(Chloromethyl)-7-hydroxy-2H-chromen-2-oneK₂CO₃ / Acetone4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-7-hydroxy-2H-chromen-2-one nih.gov
o-Phenylenediamine3-Acetyl-7-(diethylamino)-2H-chromen-2-oneN/A (condensation)Coumarin-benzimidazole hybrids

Advanced Spectroscopic and Structural Characterization of 1h Benzo D Imidazol 2 Yl Methyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional experiments, an unambiguous assignment of all protons and carbons in the (1H-Benzo[d]imidazol-2-yl)methyl acetate (B1210297) structure can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For (1H-Benzo[d]imidazol-2-yl)methyl acetate, the spectrum is characterized by distinct signals corresponding to the acetate methyl group, the methylene (B1212753) bridge, the aromatic protons of the benzene (B151609) ring, and the N-H proton of the imidazole (B134444) ring.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons of the acetate methyl group are expected to appear as a sharp singlet in the upfield region, typically around δ 2.1 ppm. The methylene protons, being adjacent to both the electron-withdrawing acetate group and the benzimidazole (B57391) ring, are deshielded and resonate as a singlet further downfield, anticipated around δ 5.4 ppm. The four aromatic protons on the benzimidazole ring typically appear as two sets of multiplets in the δ 7.2–7.7 ppm range. rsc.org The N-H proton of the imidazole ring is highly deshielded and often appears as a broad singlet at a significantly downfield chemical shift, generally above δ 12.0 ppm when measured in a solvent like DMSO-d₆. rsc.orgsemanticscholar.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
-NH (imidazole)~12.6br s (broad singlet)1H
-CH (aromatic, H-4/H-7)~7.65m (multiplet)2H
-CH (aromatic, H-5/H-6)~7.25m (multiplet)2H
-CH₂- (methylene)~5.4s (singlet)2H
-CH₃ (acetate)~2.1s (singlet)3H

Note: Predicted values are based on data from analogous structures such as 2-(chloromethyl)-1H-benzo[d]imidazole and other 2-substituted benzimidazoles. rsc.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy details the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carbonyl and methyl carbons of the acetate group, the methylene carbon, and the carbons of the benzimidazole ring system.

The carbonyl carbon of the ester is the most deshielded, appearing around δ 170 ppm. The methyl carbon of the acetate group is found in the far upfield region, typically near δ 20-21 ppm. The methylene bridge carbon (-CH₂-) is expected to resonate around δ 60-65 ppm. The C-2 carbon of the imidazole ring, substituted with the methyl acetate group, is anticipated around δ 150 ppm. rsc.org The carbons of the fused benzene ring and the remaining imidazole carbons produce a series of signals in the aromatic region of δ 110–145 ppm. rrpharmacology.ru Due to the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms at room temperature, pairs of carbons (C4/C7 and C5/C6) may become chemically equivalent, simplifying the aromatic region of the spectrum. arabjchem.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acetate)~170.5
C-2 (imidazole)~150.0
C-3a/C-7a (bridgehead)~138.0
C-4/C-7 (aromatic)~122.5
C-5/C-6 (aromatic)~115.0
-CH₂- (methylene)~62.0
-CH₃ (acetate)~20.8

Note: Predicted values are based on spectral data from structurally related benzimidazole derivatives. rsc.orgrrpharmacology.ru

Advanced Two-Dimensional NMR Techniques

To unequivocally confirm the structural assignments derived from 1D NMR, advanced two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling between adjacent aromatic protons on the benzene ring, showing cross-peaks between the signals in the δ 7.2–7.7 ppm region. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It would show a clear cross-peak connecting the methylene proton signal (~δ 5.4 ppm) to the methylene carbon signal (~δ 62.0 ppm), the acetate methyl proton signal (~δ 2.1 ppm) to its corresponding carbon (~δ 20.8 ppm), and each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. usm.my For this compound, key HMBC correlations would include a cross-peak from the methylene protons (~δ 5.4 ppm) to the C-2 carbon of the imidazole ring (~δ 150.0 ppm) and to the carbonyl carbon of the acetate group (~δ 170.5 ppm). Additionally, correlations from the N-H proton to adjacent carbons (C-2 and C-7a) would confirm the core structure. youtube.com

Vibrational and Mass Spectrometry for Molecular Fingerprinting

Vibrational spectroscopy and mass spectrometry provide complementary data for molecular characterization, offering a unique "fingerprint" based on bond vibrations and mass-to-charge ratio, respectively.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a characteristic fingerprint of the molecule's functional groups. For this compound, key vibrational bands are expected. A broad absorption band in the region of 3100–3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. rsc.org A strong, sharp absorption band around 1735–1750 cm⁻¹ corresponds to the C=O (ester) stretching vibration. nih.gov Other significant bands include C-O stretching of the ester group around 1230-1250 cm⁻¹, C=N and C=C stretching vibrations from the benzimidazole ring system between 1500 and 1630 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. rrpharmacology.ru

Raman spectroscopy, which measures the inelastic scattering of light, serves as a complementary technique to FT-IR. nih.gov It is particularly sensitive to non-polar, symmetric bonds. Characteristic Raman peaks for benzimidazole derivatives are often observed around 1015, 1265, and 1595 cm⁻¹. researchgate.net This technique can provide additional structural confirmation and is useful for studying molecular interactions and crystallinity. nih.govtandfonline.com

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H stretch (imidazole)3100 - 3400Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium-Weak
C=O stretch (ester)1735 - 1750Strong, Sharp
C=N / C=C stretch (ring)1500 - 1630Medium-Strong
C-O stretch (ester)1230 - 1250Strong

Note: Frequencies are based on general values for the specified functional groups and data from related benzimidazole structures. rsc.orgrrpharmacology.runih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀N₂O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 191.0815.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the structure by analyzing fragmentation patterns. The fragmentation of benzimidazoles is well-studied. nih.gov Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation. A primary and highly probable fragmentation pathway involves the neutral loss of acetic acid (CH₃COOH, 60.02 Da), resulting in a stable vinyl benzimidazolium cation. Another significant fragmentation would be the cleavage of the C-O bond to lose the acetoxy radical (•OCOCH₃) or the cleavage of the CH₂-O bond, leading to the formation of the highly stable [1H-benzo[d]imidazol-2-yl)methyl]⁺ cation at m/z 131. This fragment is a common and abundant ion in the mass spectra of many 2-substituted benzimidazoles. rsc.org Further fragmentation of the benzimidazole ring itself can also occur.

Electronic and Chiroptical Spectroscopy

Electronic and chiroptical spectroscopy methods are essential for probing the electronic structure, photophysical properties, and stereochemistry of benzimidazole derivatives. These techniques provide critical information on how the molecules interact with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For benzimidazole derivatives, the absorption spectra are dominated by π → π* transitions within the fused aromatic system. The position (λmax) and intensity of these absorption bands are sensitive to the nature of substituents on the benzimidazole core and the solvent used.

Although specific UV-Vis absorption maxima for this compound are not documented in readily accessible literature, data from analogous 2-substituted benzimidazoles provide insight into its likely electronic absorption properties. For example, 2-aminobenzimidazole (B67599) exhibits absorption maxima at 280 nm, 244 nm, and 204 nm in water. researchgate.net Another derivative, 2-(p-tolyl)-1H-benzo[d]imidazole, shows an absorption band at 303 nm, attributed to an n → π* transition. nih.gov The presence of different substituents and the solvent polarity can cause shifts in these absorption peaks. nih.govmdpi.com It is anticipated that this compound would display characteristic absorption bands in the 260-310 nm range, corresponding to the electronic transitions within its benzimidazole chromophore.

Table 1: Illustrative UV-Vis Absorption Data for 2-Substituted Benzimidazole Derivatives

Compound Solvent λmax (nm) Reference
2-aminobenzimidazole Water 280, 244, 204 researchgate.net
2-aminobenzimidazole Ethanol (B145695) 283, 243, 212 researchgate.net
2-phenyl-1H-benzimidazole --- 306, 297, 242 spectrabase.com
2-(p-tolyl)-1H-benzo[d]imidazole --- 303 nih.gov

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many benzimidazole derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. researchgate.net The emission wavelength and quantum yield are key parameters obtained from this technique. Some derivatives, particularly those like 2-(2'-hydroxyphenyl)benzimidazole, exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), leading to a large Stokes shift and unique emission properties. nih.govnih.gov

For instance, 2-(p-tolyl)-1H-benzo[d]imidazole demonstrates strong fluorescence with an emission maximum at 350 nm. nih.gov A related amino-substituted derivative shows a significant red-shifted emission at 540 nm. nih.gov While specific fluorescence data for this compound is not available, it is plausible that it would exhibit fluorescence, with the characteristics of its emission spectrum being influenced by the methyl acetate group at the 2-position.

Table 2: Example Fluorescence Emission Data for Benzimidazole Derivatives

Compound Excitation (nm) Emission (nm) Key Feature Reference
2-(p-tolyl)-1H-benzo[d]imidazole 303 350 Strong fluorescence nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is an indispensable tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. youtube.com This technique is particularly valuable for determining the absolute configuration of stereocenters and for analyzing the formation of chiral supramolecular structures. nih.govnih.gov

For this compound to be CD-active, it would need to be chiral, for instance, through the introduction of a chiral center or by existing in a chiral environment. In the broader class of benzimidazole derivatives, CD spectroscopy has been successfully used to correlate the spectrum with the stereochemistry of chiral carbon atoms attached to the benzimidazole core. nih.gov The sign and intensity of the Cotton effects in the CD spectrum provide detailed information about the spatial arrangement of the atoms, allowing for the assignment of absolute configurations. nih.govrsc.org While no specific CD data exists for the title compound, if a chiral variant were synthesized, this technique would be paramount for its stereochemical elucidation.

X-ray Crystallography and Crystal Engineering Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state material, offering unparalleled insights into molecular structure, conformation, and intermolecular interactions that govern crystal packing.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. This technique yields detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.net For benzimidazole derivatives, SCXRD studies have been crucial in confirming molecular structures and understanding the role of intermolecular forces, such as hydrogen bonds (e.g., N-H···N) and π-π stacking interactions, in the formation of the crystal lattice. researchgate.netnih.govnih.govmdpi.comnih.govmdpi.commdpi.com

Table 3: Illustrative Crystallographic Data for Benzimidazole Derivatives

Compound Crystal System Space Group Key Interactions Reference
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole Monoclinic P21/c N-H···N hydrogen bonds, C-H···π interactions nih.gov
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one Monoclinic P21/c O-H···N, N-H···O hydrogen bonds (with water) mdpi.com

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a specific crystalline phase, making it useful for phase identification, purity assessment, and analysis of polycrystalline materials. The resulting diffractogram plots signal intensity against the diffraction angle (2θ).

The PXRD pattern of a crystalline benzimidazole derivative will show a series of sharp, well-defined peaks, confirming its crystalline nature. researchgate.net In contrast, an amorphous sample would produce a broad, featureless halo. For example, the PXRD pattern for a silver(I) complex of benzimidazole shows its three most intense peaks at 2θ values of 5.79°, 11.55°, and 17.32°. researchgate.net While a specific PXRD pattern for this compound is not available, this technique would be essential to confirm the phase purity and crystallinity of any synthesized bulk sample. semanticscholar.org

Table 4: Example Powder X-ray Diffraction Peaks for a Benzimidazole Complex

Compound 2θ (°) d-spacing (Å) Relative Intensity Reference
[Ag(benzimidazole)2]NO3 5.79 15.258 High researchgate.net
11.55 7.653 High researchgate.net
17.32 5.116 High researchgate.net
23.14 3.840 Low researchgate.net
29.03 3.074 Low researchgate.net

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The supramolecular architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. X-ray crystallographic studies of numerous benzimidazole compounds reveal that the solid-state packing is predominantly governed by a combination of classical hydrogen bonds, weaker C-H···π interactions, and π-π stacking. semanticscholar.orgresearchgate.netnih.gov These interactions collectively dictate the formation of intricate and stable three-dimensional networks.

The benzimidazole core, being generally planar or nearly planar, facilitates efficient molecular packing and interaction. semanticscholar.orgopenresearchlibrary.orgmdpi.com The imidazole moiety provides both a hydrogen bond donor (the N-H group) and acceptor sites (the imine nitrogen), while the acetate group in the title compound introduces an additional strong hydrogen bond acceptor (the carbonyl oxygen). This combination of functional groups allows for the formation of robust and predictable hydrogen bonding patterns.

Detailed Research Findings

Research on analogous structures provides a clear framework for understanding the probable interactions in this compound. The most critical interactions are hydrogen bonds, which often form the primary structural motifs. In many benzimidazole derivatives, classical N-H···N hydrogen bonds link molecules into chains or dimers. nih.govnih.gov For instance, in the crystal structure of (1H-Benzodiazol-2-ylmethyl)diethylamine, molecules are connected by N-H···N hydrogen bonds, resulting in C(4) chains that extend through the crystal lattice. nih.gov Similarly, O-H···N and O-H···O interactions are common when hydroxyl groups are present, leading to the formation of two-dimensional layers. nih.govnih.gov

The following tables summarize the typical intermolecular interactions and resulting structural motifs observed in the crystal structures of benzimidazole derivatives, which are analogous to what would be expected for this compound.

Table 1: Potential Hydrogen Bonding Interactions for this compound and its Derivatives

Donor (D)Acceptor (A)Interaction TypeTypical Motif
N-H (imidazole)N (imidazole)N-H···NChains, Dimers (e.g., R²₂(8))
N-H (imidazole)O (carbonyl)N-H···OChains, Layers
C-H (aromatic)N (imidazole)C-H···N3D Networks
C-H (aromatic)O (carbonyl)C-H···O3D Networks
C-H (aliphatic)π (benzimidazole)C-H···π3D Networks

This table is generated based on typical interactions found in related benzimidazole structures.

Table 2: Observed Supramolecular Motifs in Benzimidazole Derivatives

Compound Class/ExampleDominant InteractionsResulting Structural MotifReference
Phenol-substituted benzimidazolesO-H···N, O-H···O, π-π stacking2D Layers, Chains nih.govnih.gov
Phenyl-substituted benzimidazolesC-H···N, C-H···π3D Architecture semanticscholar.orgresearchgate.net
Alkyl-amine substituted benzimidazolesN-H···NC(4) Chains nih.gov
Benzimidazole-triazole hybridsN-H···N, C-H···N, StackingPrimary Chains, Layers mdpi.com
Benzimidazole hydratesO-H···N (water-mediated)Infinite Chains mdpi.com

Computational and Theoretical Chemistry Studies on 1h Benzo D Imidazol 2 Yl Methyl Acetate

Quantum Mechanical Investigations

Quantum mechanical methods are crucial for understanding the intrinsic electronic properties of a molecule. For many benzimidazole (B57391) derivatives, these studies have provided valuable insights into their stability, reactivity, and potential applications.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. Studies on various benzimidazole compounds frequently employ DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, to optimize molecular geometry and calculate electronic properties. cell.comnih.gov These calculations help in understanding the distribution of electron density and identifying reactive sites within the molecule. For related compounds, DFT has been used to analyze vibrational spectra and predict NMR chemical shifts, which show good correlation with experimental data. However, specific DFT studies detailing the electronic structure and reactivity descriptors for (1H-Benzo[d]imidazol-2-yl)methyl acetate (B1210297) are not found in the surveyed literature.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgfiveable.meyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. nih.govresearchgate.net In many computational studies of benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, indicating its role as the primary electron donor, while the LUMO's location can vary depending on the substituents. cell.comresearchgate.net This analysis is fundamental for predicting how the molecule might interact with other chemical species. Without specific studies on (1H-Benzo[d]imidazol-2-yl)methyl acetate, a detailed description of its FMOs and energy gap is not possible.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are essential for predicting how a molecule might behave in a biological system, providing insights that can guide drug discovery and development.

Molecular Docking for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. spast.org This method is widely used in drug design to screen potential drug candidates and understand their mechanism of action at a molecular level. Numerous studies have performed molecular docking on benzimidazole derivatives to explore their potential as inhibitors for various enzymes and receptors, such as DNA gyrase, tyrosyl-tRNA synthetase, and Epidermal Growth Factor Receptor (EGFR). spast.orgukm.myresearchgate.net These studies typically report binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site. nih.govacs.org Despite the widespread use of this technique for the benzimidazole scaffold, specific molecular docking studies predicting the biomolecular interactions of this compound have not been identified.

Conformational Analysis and Pharmacophore Generation

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying low-energy conformers is a critical step before performing molecular docking or developing a pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For some classes of benzimidazole derivatives, pharmacophore models have been developed to aid in the virtual screening of compound libraries for new active molecules. acs.org However, dedicated studies on the conformational analysis and pharmacophore generation for this compound are absent from the available literature.

Structure-Based Design Principles

The exploration of this compound and its analogs within the realm of drug discovery and materials science is significantly enhanced by computational and theoretical chemistry. These in silico approaches provide profound insights into the molecule's behavior, enabling the prediction of its activity and guiding the design of novel derivatives with improved properties. Structure-based design principles, in particular, leverage the three-dimensional structure of the molecule and its potential biological targets to rationalize and predict molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netpnrjournal.com For a series of derivatives of this compound, a QSAR model would be developed to predict their activity based on various molecular descriptors.

2D-QSAR: In a typical 2D-QSAR study, the structural features of the molecules are represented by numerical descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. For instance, descriptors such as molar refractivity (MR), LogP (lipophilicity), and electronic parameters (e.g., Hammett constants) of substituents on the benzimidazole ring or the acetate group would be calculated. A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be employed to generate a predictive equation. researchgate.netpnrjournal.com

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = β0 + β1(LogP) + β2(MR) + β3(σ)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor. The statistical quality of the model is assessed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and Fischer's value (F-test). researchgate.net

Interactive Data Table: Hypothetical 2D-QSAR Descriptors and Activity

CompoundSubstituent (R)LogPMolar Refractivity (MR)Electronic Parameter (σ)Experimental pIC50Predicted pIC50
1 H2.155.20.005.45.3
2 4-Cl2.860.10.235.95.8
3 4-CH₃2.659.8-0.175.65.7
4 4-NO₂1.857.90.786.26.1

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. acs.orgnih.govnih.gov In a 3D-QSAR study of this compound analogs, the molecules would be aligned based on a common scaffold.

CoMFA calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps indicate regions where bulky groups or specific electrostatic properties would enhance or diminish activity. acs.orgnih.gov

CoMSIA evaluates additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive analysis of the molecular properties influencing activity. nih.govacs.org

The results of a 3D-QSAR study are often visualized as color-coded contour maps. For example, a green contour in a steric map might indicate that bulkier substituents are favored for higher activity, while a red contour in an electrostatic map might suggest that electronegative groups are detrimental in that region. tandfonline.comnih.gov These models are statistically validated using techniques like leave-one-out cross-validation. researchgate.net

When the three-dimensional structure of the biological target is unknown, ligand-based computational strategies are employed. jubilantbiosys.com These methods rely on the information derived from a set of known active molecules.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. tandfonline.com For a series of active benzimidazole derivatives, a pharmacophore model could be generated to serve as a 3D query for virtual screening of compound libraries to identify new potential hits with diverse scaffolds but similar crucial features.

In contrast, when the 3D structure of the biological target (e.g., an enzyme or receptor) is available, receptor-based computational strategies are highly effective.

Molecular Docking: This is a key technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.comnih.gov For this compound, docking studies could be performed to understand its binding mode within the active site of a target protein. nih.govacs.org The docking process involves a scoring function that estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). frontiersin.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net This provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein, offering a more realistic representation of the molecular interactions.

Interactive Data Table: Hypothetical Molecular Docking Results

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compoundProtein Kinase X-8.5Lys78, Leu132, Asp1842
Derivative A (with 4-Cl)Protein Kinase X-9.2Lys78, Leu132, Val140, Asp1843
Derivative B (with 4-NH₂)Protein Kinase X-8.9Glu128, Leu132, Asp1844
Reference InhibitorProtein Kinase X-10.1Lys78, Glu128, Leu132, Asp1844

These computational strategies are integral to modern drug design, enabling a more rational and efficient approach to the development of new therapeutic agents based on the this compound scaffold.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. researchgate.net Traditional methods for synthesizing 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. acs.org For (1H-Benzo[d]imidazol-2-yl)methyl acetate (B1210297), this could involve the reaction of o-phenylenediamine (B120857) with a derivative of acetic acid.

Future research should focus on developing greener and more efficient synthetic routes. nih.gov This could include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for other benzimidazole derivatives. nih.gov The exploration of novel catalytic systems, such as copper(II)-loaded alginate hydrogel beads, offers a pathway to sustainable and recyclable catalysis for benzimidazole synthesis. nih.gov One-pot synthesis and multicomponent reactions are other promising avenues that could streamline the production of (1H-Benzo[d]imidazol-2-yl)methyl acetate, making it more accessible for further research and application. organic-chemistry.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yieldsOptimization of reaction conditions (temperature, time, power) for this compound.
Green CatalysisEnvironmentally friendly, catalyst recyclabilityDevelopment of novel, efficient, and selective catalysts for the specific synthesis of the target compound.
One-Pot SynthesisIncreased efficiency, reduced wasteDesigning a sequential reaction pathway that minimizes intermediate isolation steps.

Integration of Advanced Computational and Experimental Techniques for Deeper Insights

A deeper understanding of the molecular properties of this compound is crucial for predicting its behavior and potential applications. The integration of computational and experimental techniques will be instrumental in achieving this.

Computational Studies: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of benzimidazole derivatives. researchgate.netnih.govnih.govacs.org DFT calculations can be employed to predict the optimized geometry, vibrational frequencies (IR), and NMR chemical shifts of this compound. niscpr.res.in This theoretical data can then be compared with experimental results to validate the computational models. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, based on DFT-calculated descriptors, can help in predicting the biological activities of this compound. jocpr.com

Experimental Techniques: Advanced spectroscopic methods are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will be fundamental in confirming the molecular structure. nih.govdergi-fytronix.com

Infrared (IR) Spectroscopy: IR spectroscopy will help in identifying the characteristic functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight and fragmentation patterns. nih.gov

TechniqueInformation GainedFuture Research Application
Density Functional Theory (DFT)Electronic structure, reactivity, predicted spectraGuiding synthetic efforts and predicting potential biological or material properties.
NMR SpectroscopyDetailed molecular structure and connectivityRoutine characterization and purity assessment of synthesized this compound.
IR SpectroscopyPresence of functional groupsConfirmation of the successful synthesis and functionalization of the benzimidazole core.
Mass SpectrometryMolecular weight and fragmentationUnambiguous identification of the target compound.

Exploration of Benzimidazole Scaffolds in Emerging Fields of Chemical Biology and Materials Science

The benzimidazole scaffold is a "privileged structure" in drug discovery, appearing in a wide range of pharmacologically active compounds. nih.govnih.govingentaconnect.com This suggests that this compound could also possess interesting biological activities.

Chemical Biology: Benzimidazole derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.govresearchgate.net Future research should involve screening this compound for its potential therapeutic effects. In silico molecular docking studies can be used to predict its binding affinity to various biological targets, such as enzymes and receptors, guiding the experimental screening process. nih.govnih.gov

Materials Science: Benzimidazoles are also finding applications in the development of advanced materials. nbinno.com Their inherent thermal stability and electronic properties make them suitable components for organic light-emitting diodes (OLEDs) and other organic electronic devices. nbinno.com The potential of this compound in this area should be explored, for instance, by investigating its photophysical properties and its suitability as a building block for larger, functional materials.

Interdisciplinary Collaborations for Comprehensive Molecular Understanding

To fully realize the potential of this compound, a collaborative, interdisciplinary approach is essential.

Synthetic Organic Chemists and Computational Chemists: Collaboration between these two groups can lead to the rational design and efficient synthesis of novel derivatives of this compound with tailored properties.

Chemical Biologists and Medicinal Chemists: Joint efforts in this area can facilitate the screening of the compound for various biological activities and the subsequent optimization of its structure to enhance its therapeutic potential.

Materials Scientists and Physical Chemists: The expertise of these researchers will be crucial in evaluating the material properties of this compound and its derivatives for applications in electronics and other advanced technologies.

By fostering these collaborations, a comprehensive understanding of the chemical, physical, and biological properties of this compound can be achieved, paving the way for its potential application in a wide range of scientific fields.

Q & A

Q. What strategies improve aqueous solubility for pharmacological use?

  • PEGylation : Attaches hydrophilic polyethylene glycol chains .
  • Salt formation : Sodium salts enhance dissolution rates .
  • Nanoformulation : Liposomal encapsulation improves bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.